Phortress is derived from synthetic pathways involving various chemical reactions. It belongs to a broader class of compounds known for their biological activities, particularly in inhibiting cell proliferation and targeting specific diseases such as cancer and parasitic infections. The compound's classification aligns it with other small molecule therapeutics used in oncology and infectious disease treatment.
The synthesis of Phortress involves several key steps. One common method includes the reaction of specific precursors under controlled conditions to yield the desired free base. For instance, one reported synthesis pathway involves the use of 1,2,3-triazole derivatives reacted with amidinium salts under reflux conditions to produce Phortress in moderate yields.
The synthesis typically follows these steps:
The yield of these reactions can vary; for example, one study reported yields ranging from 39% to 60% depending on the specific reaction conditions used .
Phortress has a complex molecular structure that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The molecular formula is C₁₉H₁₈N₄O, indicating the presence of aromatic rings and nitrogen-containing functional groups.
Key structural features include:
The melting point of Phortress is reported to be between 253°C and 275°C, which aids in confirming its purity .
Phortress undergoes various chemical reactions that can be exploited for its therapeutic effects. These include:
In encapsulation studies, Phortress was successfully integrated into protein nanocarriers using methods such as passive diffusion through protein channels, demonstrating its versatility in drug delivery systems .
The mechanism of action of Phortress primarily involves its interaction with specific biological targets within cells. It has been shown to inhibit critical pathways involved in cell proliferation and survival. For example:
Quantitative data from studies indicate varying degrees of potency against different cell lines, with IC₅₀ values often reported in the low micromolar range .
Relevant analytical data confirm these properties through techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .
Phortress has potential applications across various scientific fields:
The development of tumor-activated prodrugs represents a strategic advancement in oncology, designed to minimize systemic toxicity while maximizing tumor-specific cytotoxicity. These prodrugs exploit unique biochemical features of cancer cells, such as overexpressed enzymes or dysregulated signaling pathways, to achieve selective activation. Phortress free base (C₂₀H₂₃FN₄OS; MW 386.49 g/mol) exemplifies this approach, requiring cytochrome P450 CYP1A1-mediated bioactivation to exert its antitumor effects [1] [3]. Unlike conventional chemotherapeutics, Phortress leverages the aryl hydrocarbon receptor (AhR) pathway—frequently overactive in breast, ovarian, and renal carcinomas—to initiate a cascade of metabolic reactions that culminate in DNA damage exclusively within malignant cells [3] [5]. This specificity addresses a critical unmet need in treating advanced cancers resistant to established therapies, particularly those with dysregulated AhR/CYP1A1 axes [3] [8].
Table 1: Key Benzothiazole-Based Antitumor Prodrugs
Compound | Chemical Structure | Activation Mechanism | Primary Targets |
---|---|---|---|
Phortress (free base) | C₂₀H₂₃FN₄OS | CYP1A1-mediated hydrolysis | AhR, DNA |
5F 203 | C₁₄H₁₀FN₃S | CYP1A1 oxidation | DNA adduct formation |
DF 203 | C₁₄H₁₁N₃S | CYP1A1 oxidation | AhR ligand |
Phortress emerged from systematic optimization of the antitumor benzothiazole scaffold, initially identified through the National Cancer Institute’s drug screening program. Early derivatives like DF 203 exhibited potent in vitro activity but poor pharmacokinetics. The strategic incorporation of a 5-fluorine substituent yielded 5F 203, enhancing DNA-binding affinity and metabolic stability. To overcome aqueous insolubility (predicted density: 1.293 g/cm³), researchers developed Phortress as a lysyl amide prodrug of 5F 203 (CAS 741241-36-1), improving bioavailability while retaining tumor-selective activation [1] [4]. Preclinical studies demonstrated compelling efficacy:
Despite promising preclinical data, the first-in-human Phase I trial (PH1/090) encountered challenges. The study enrolled 50 patients with advanced gastrointestinal and lung carcinomas but failed to establish a maximum tolerated dose. Pharmacodynamic analyses revealed unexpectedly low levels of the active metabolite 5F 203 in plasma, and CYP1A1 induction varied significantly between patients. Consequently, Cancer Research UK terminated the trial early [2].
Phortress occupies a distinctive niche in the targeted therapy landscape due to its dual function as both an AhR ligand and a DNA-damaging agent. Its mechanism intersects multiple oncogenic pathways:
Table 2: Antitumor Activity of Phortress in Preclinical Models
Cancer Type | Model System | Response | Biomarker Association |
---|---|---|---|
Breast carcinoma | MDA-MB-468 xenograft | Tumor regression (equipotent to doxorubicin) | ER-independent, CYP1A1+ |
Ovarian carcinoma | IGROV-1 cells | GI₅₀ < 10 nM | AhR high, CYP1A1 inducible |
Renal carcinoma | TK-10 xenograft | Significant growth delay | TfR1 overexpression |
Recent innovations focus on nanoformulation strategies to enhance tumor delivery. Apoferritin (AFt)-encapsulated Phortress achieves 130 drug molecules per protein cage, exploiting transferrin receptor 1 (TfR1)-mediated endocytosis. This approach boosts potency 50-fold in gastric and ovarian models while sparing non-malignant cells (GI₅₀ >50 μM in MRC-5 fibroblasts) [8]. Additionally, combination regimens with PARP inhibitors or immune checkpoint modulators are under exploration, leveraging Phortress-induced immunogenic cell death to potentiate antitumor immunity [3].
Table 3: Nano-Encapsulation Efficacy Metrics
Formulation | Drug Loading (Molecules/Cage) | Potency Enhancement | Targeting Mechanism |
---|---|---|---|
AFt-Phortress | 130 | 50–100x | TfR1-mediated endocytosis |
Free Phortress | N/A | Baseline | Passive diffusion |
Despite clinical setbacks, Phortress remains a valuable mechanistic prototype for AhR-targeted therapeutics. Ongoing research prioritizes patient stratification biomarkers (e.g., AhR immunohistochemistry, CYP1A1 inducibility) and advanced delivery systems to reactivate its translational potential [2] [8].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1